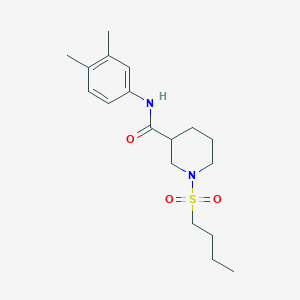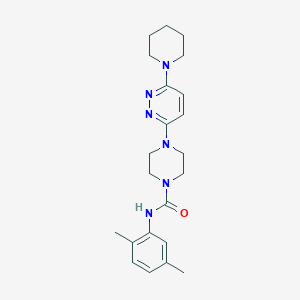
N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a piperazine ring, a pyridazine ring, and a piperidine ring, which are known to contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperazine Ring: Starting with a suitable diamine and a dihalide to form the piperazine ring.
Introduction of the Pyridazine Ring: Using a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the Piperidine Ring: Through nucleophilic substitution or other suitable reactions.
Final Coupling: Coupling the intermediate compounds with 2,5-dimethylphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.
Reduction: Reduction reactions could target the pyridazine ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide could have several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific receptors or enzymes.
Biology: Studying its effects on cellular pathways or as a tool in biochemical assays.
Industry: Possible applications in materials science, such as in the development of polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The piperazine and pyridazine rings might play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide: can be compared with other compounds containing piperazine, pyridazine, or piperidine rings.
Examples: Compounds like piperazine derivatives used in antipsychotic drugs, pyridazine-based herbicides, or piperidine-containing pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-17-6-7-18(2)19(16-17)23-22(29)28-14-12-27(13-15-28)21-9-8-20(24-25-21)26-10-4-3-5-11-26/h6-9,16H,3-5,10-15H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKAKGAPYZACKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5278667.png)
![[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(4-methylpyridin-3-yl)methanone](/img/structure/B5278669.png)
![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5278670.png)
![N-cyclopropyl-2-ethyl-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5278678.png)
![4-[(4E)-4-[[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B5278683.png)
![2,6-dihydroxy-N-[(4-methoxyphenyl)(pyridin-4-yl)methyl]benzamide](/img/structure/B5278690.png)
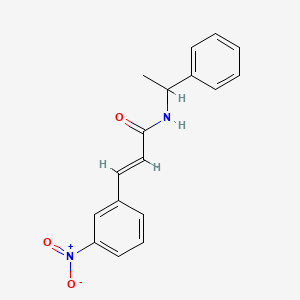
![4-(3-isopropyl-1H-pyrazol-1-yl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5278693.png)
![7-acetyl-3-(ethylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5278694.png)
![methyl 3-[(3-methoxybenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5278701.png)
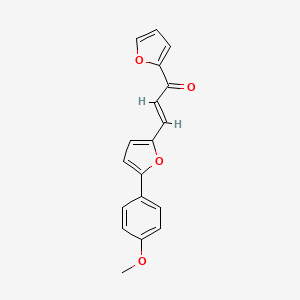
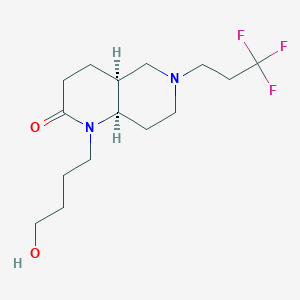
METHANONE](/img/structure/B5278726.png)
